

# Osmanthuside H efficacy in different assay systems

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## Compound Focus: Osmanthuside H

CAS No.: 149155-70-4

Cat. No.: S579123

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## Related Compounds and Assay Systems

The search results indicate that while **Osmanthuside H** itself is not detailed, other compounds from the same chemical family have been studied. The table below summarizes the key information on these related compounds and the assay systems used to evaluate their efficacy.

Compound Name	Assay System / Model	Biological Activity / Efficacy Measured	Key Quantitative Findings	Source Plant
Acteoside (also called verbascoside)	In vitro enzymatic assay (Porcine pancreatic lipase inhibition) [1]	Lipase inhibitory activity (potential anti-obesity effect)	IC <sub>50</sub> : 2-20 µg/mL (for a group of related PPGs); Acteoside had the strongest effect [1].	<i>Ligustrum purpurascens</i> [1]
Oleuropein	In vitro chemical assays; In vitro cell-based assays (Human)	Antioxidant activity; Cyclooxygenase-2 (COX-2) inhibition (anti-inflammatory); Cytotoxicity	Content in <i>Ligustrum vulgare</i> flowers: 33.43 ± 2.48 mg/g dry weight [3]. Showed strong	<i>Ligustrum vulgare</i> [3], <i>Osmanthus fragrans</i> roots [2]

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	cancer cell lines) [2] [3]	(anticancer potential)	antiproliferative properties [3].	
<b>Isoacteoside</b>	<b>In silico</b> molecular docking; <b>In vivo</b> rat model (Paracetamol-induced liver injury) [4]	Hepatoprotective activity; Docking with liver protein (3N94)	In silico docking score: -11.42 (with protein 3N94) [4]. Significantly minimized liver damage markers in rats [4].	<i>Aerides odorata</i> (orchid) [4]
<b>Phenylpropanoid Glycosides (PPGs)</b>	<b>In vitro</b> enzymatic assay (Porcine pancreatic lipase inhibition) [1]	Investigation of Structure-Activity Relationship (SAR)	Inhibitory potency: Acteoside > Syringalide A > Lipedoside A-I > Osmanthuside B. More phenolic hydroxyl groups correlated with stronger activity [1].	<i>Ligustrum purpurascens</i> [1]

## Detailed Experimental Protocols

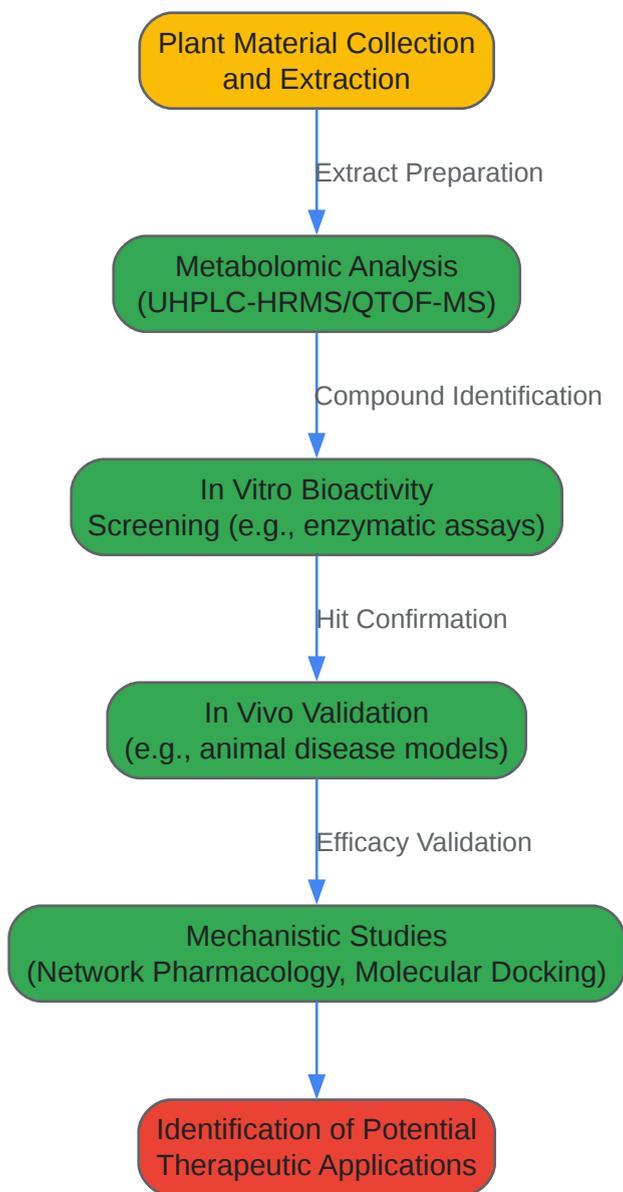
The assays referenced in the table involved specific, rigorous methodologies. Here are the detailed protocols for the key experiments:

- **Porcine Pancreatic Lipase Inhibition Assay** [1]: This protocol measured the inhibitory activity of phenylpropanoid glycosides (PPGs). The reaction system included porcine pancreatic lipase solution, phosphate buffer, and a solution of the tested compound. After pre-incubation, the substrate solution was added, and the reaction was stopped. The amount of 4-nitrophenol released was measured at 405 nm to calculate lipase activity and inhibition. The half-maximal inhibitory concentration (IC<sub>50</sub>) was then determined.

- **UHPLC-HRMS Metabolomic Analysis** [3]: This protocol was used for the untargeted identification and quantification of compounds like oleuropein in plant extracts. Separation was performed on a UHPLC system using a C18 column with a gradient elution of water and acetonitrile, both containing 0.1% formic acid. High-resolution mass spectrometry with an electrospray ionization source was used for detection. Compounds were identified by comparing their retention times and mass spectra to authenticated standards and database information.
- **In vivo Hepatoprotective Model** [4]: This study used a paracetamol (PCM)-induced liver injury model in rats. The protective effect of extracts containing compounds like isoacteoside was evaluated by analyzing blood samples for liver function parameters and liver tissue for changes in antioxidant gene expression and histopathological architecture.

## Research Pathways for Bioactive Compounds

The following diagram outlines the common research workflow for establishing the efficacy of a bioactive plant compound like **Osmanthuside H**, based on the methodologies found in the literature. This illustrates the multi-stage process from discovery to mechanistic understanding.



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**Address:** Ontario, CA 91761, United States  
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